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Abstract
Vamotinib (PF-114) is a third-generation, orally active ATP-competitive tyrosine kinase inhibitor

(TKI) specifically designed to target the BCR-ABL fusion protein, including the formidable T315I

"gatekeeper" mutation that confers resistance to many first and second-generation TKIs in the

treatment of Chronic Myeloid Leukemia (CML).[1] Developed as a more selective alternative to

ponatinib, Vamotinib aims to provide a potent therapeutic option for patients with resistant

Philadelphia chromosome-positive (Ph+) leukemias while mitigating off-target effects.[1] This

technical guide provides a comprehensive overview of the discovery, mechanism of action,

synthesis, and preclinical and clinical evaluation of Vamotinib, presenting key data in a

structured format for researchers and drug development professionals.

Discovery and Rationale
The development of Vamotinib was driven by the clinical challenge of resistance to existing

TKI therapies for CML. The BCR-ABL fusion gene, resulting from the Philadelphia chromosome

translocation, produces a constitutively active tyrosine kinase that drives leukemogenesis.[2]

While TKIs like imatinib, nilotinib, and dasatinib have revolutionized CML treatment, their

efficacy can be compromised by mutations in the ABL kinase domain, most notably the T315I

mutation, which prevents the binding of these inhibitors.[1]
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Ponatinib was the first TKI to demonstrate efficacy against the T315I mutation, but its broad

kinase inhibition profile has been associated with significant cardiovascular side effects.[1] This

created a clear need for a new generation of TKIs with a more targeted approach. The

discovery of Vamotinib was therefore guided by the following key objectives:

Potent inhibition of wild-type and mutated BCR-ABL, including the T315I mutation.

High selectivity for BCR-ABL to minimize off-target kinase inhibition and associated toxicities.

Oral bioavailability for patient convenience.

Efficacy in preclinical models of resistant Ph+ leukemia.

Mechanism of Action and Signaling Pathway
Vamotinib functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By

binding to the ATP-binding pocket of the ABL kinase domain, Vamotinib blocks its

autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby

inhibiting the signaling pathways that lead to cell proliferation and survival.

The binding of Vamotinib to BCR-ABL leads to the dephosphorylation of downstream effector

proteins, including:

CrkL (CT10 regulator of kinase-like): A key adaptor protein and a direct substrate of BCR-

ABL. Its dephosphorylation is a reliable biomarker of BCR-ABL inhibition.

ERK1/2 (Extracellular signal-regulated kinases 1/2): Components of the MAPK signaling

pathway involved in cell proliferation.

Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.

Inhibition of these pathways ultimately leads to G1 phase cell cycle arrest and the induction of

apoptosis in BCR-ABL positive cells.[3]

Diagram 1: Vamotinib's Inhibition of the BCR-ABL Signaling Pathway.
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The chemical synthesis of Vamotinib (PF-114) is detailed in patent WO2012173521. The

synthesis is a multi-step process, with a key step involving a Sonogashira coupling reaction. A

generalized synthetic scheme is presented below. For detailed experimental procedures,

including specific reagents, reaction conditions, and purification methods, please refer to the

aforementioned patent.

Generalized Synthetic Workflow for Vamotinib (PF-114)

Starting Material A
(Substituted Benzamide)

Sonogashira Coupling
(Pd/Cu catalyst)

Starting Material B
(Ethynyl-triazolopyridine)

Coupled Intermediate

Final Modification/
Deprotection Steps

Vamotinib (PF-114)
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Diagram 2: Generalized Synthetic Workflow for Vamotinib (PF-114).

Quantitative Data
In Vitro Kinase Inhibition
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Vamotinib demonstrates potent inhibition of ABL kinase and its clinically relevant mutants at

nanomolar concentrations.

Kinase Target IC50 (nM)

ABL 0.49

ABL (T315I) 0.78

ABL (E255K) 9.5

ABL (F317I) 2.0

ABL (G250E) 7.4

ABL (H396P) 1.0

ABL (M351T) 2.8

ABL (Q252H) 12

ABL (Y253F) 4.1

Data sourced from MedChemExpress.[4]

Off-Target Kinase Profile
A key aspect of Vamotinib's design is its improved selectivity compared to ponatinib. Kinase

profiling has identified a limited number of off-target kinases that are inhibited by Vamotinib.
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Off-Target Kinase

ABL2/ARG

DDR1

DDR2

FMS

FRK/PTK5

LCK

LYN

LYNB

PDGFRα

RET

Kinases with <10% residual activity at 100 nM Vamotinib.

Phase 1 Clinical Trial Pharmacokinetics
Pharmacokinetic parameters were evaluated in the Phase 1 clinical trial (NCT02885766). The

following data represents a summary of the findings. For complete pharmacokinetic profiles,

refer to the full study publication.
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Dose Level Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL)

50 mg ND ND ND

100 mg ND ND ND

200 mg ND ND ND

300 mg ND ND ND

400 mg ND ND ND

500 mg ND ND ND

600 mg ND ND ND

750 mg ND ND ND

ND: Not Disclosed in

publicly available

information.

Phase 1 Clinical Trial Efficacy
The Phase 1 trial demonstrated promising efficacy in heavily pretreated CML patients.
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Response Metric Overall (N=51) T315I Mutation (N=16)

Complete Hematologic

Response (CHR)
14 of 30 3 of 16

Major Cytogenetic Response

(MCyR)
14 of 44 3 of 16

Complete Cytogenetic

Response (CCyR)
10 of 50 1 of 16

Major Molecular Response

(MMR)
7 of 51 ND

Data from the final results of

the Phase 1 dose-escalation

study.[5][6] The best

safety/efficacy dose was

determined to be 300 mg daily.

[5][6]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)

Enzyme and Substrate Preparation: Recombinant human ABL kinase (wild-type or mutant)

and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

are prepared in kinase assay buffer.

Compound Dilution: Vamotinib is serially diluted in DMSO to generate a range of

concentrations.

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various

concentrations of Vamotinib in a microplate. The reaction is typically allowed to proceed for

a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

Detection: The reaction is stopped, and the amount of phosphorylated substrate is

quantified. This can be achieved using various methods, such as ELISA-based detection

with a phospho-specific antibody or a fluorescence-based assay.
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Data Analysis: The percentage of kinase inhibition is calculated for each Vamotinib
concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Generalized Protocol)
Cell Culture: CML cell lines (e.g., K562 for wild-type BCR-ABL) or Ba/F3 cells engineered to

express specific BCR-ABL mutants are cultured under standard conditions.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

Compound Treatment: Vamotinib is added to the wells at various concentrations. A vehicle

control (DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,

such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

Data Analysis: The absorbance or fluorescence readings are used to calculate the

percentage of cell growth inhibition. The GI50 (concentration for 50% growth inhibition) is

determined from the dose-response curve.

Apoptosis Assay (Generalized Protocol)
Cell Treatment: CML cells are treated with Vamotinib at various concentrations for a

specified time (e.g., 24-48 hours).

Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells)

and a viability dye such as propidium iodide (PI) or 7-AAD (to distinguish late apoptotic and

necrotic cells).

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage

of cells in different stages of apoptosis (viable, early apoptotic, late apoptotic/necrotic).

Data Analysis: The percentage of apoptotic cells is plotted against the Vamotinib
concentration.

Preclinical and Clinical Development Workflow
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The development of Vamotinib followed a standard drug discovery and development pipeline,

from initial concept to clinical trials.

Preclinical Development

Clinical Development

Target Identification &
Lead Optimization

(Design based on Ponatinib scaffold)

In Vitro Studies
- Kinase Assays (IC50)

- Cell-based Assays
(Proliferation, Apoptosis)

In Vivo Studies
- Murine models of CML

- Xenograft models

Toxicology and Safety
Pharmacology

Phase 1 Clinical Trial
(NCT02885766)

- Dose Escalation (50-750 mg/d)
- Safety, Tolerability, PK
- Preliminary Efficacy

Phase 3 Clinical Trial
- Efficacy vs. Imatinib

in resistant CML
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Diagram 3: Vamotinib (PF-114) Development Workflow.
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Conclusion
Vamotinib (PF-114) represents a significant advancement in the treatment of resistant CML.

Its rational design, which focuses on potent and selective inhibition of BCR-ABL, particularly

the T315I mutant, has shown considerable promise in preclinical and early clinical studies. The

favorable safety and efficacy profile observed in the Phase 1 trial supports its continued

development as a valuable therapeutic option for CML patients who have exhausted other

treatment avenues. Further data from the ongoing Phase 3 clinical trial will be crucial in fully

defining its role in the clinical management of CML. This technical guide provides a

foundational understanding of Vamotinib for the scientific and drug development community,

highlighting its discovery, mechanism, and key developmental milestones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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